pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Description
IUPAC Name: Pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate Synonym: [1-(5-Deoxy-β-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamic acid pentyl ester; Ro-09-1978/000 Proprietary Name: Xeloda (capecitabine)
This compound is a fluoropyrimidine carbamate prodrug designed for oral administration. Its structure includes a pentyl carbamate group and a 5-deoxyribofuranosyl moiety, enabling selective conversion to the active metabolite 5-fluorouracil (5-FU) via enzymatic hydrolysis in tumor tissues . Xeloda is clinically used for metastatic breast and colorectal cancers, leveraging its tumor-targeted activation to reduce systemic toxicity compared to intravenous 5-FU .
Properties
Molecular Formula |
C20H30FN3O9 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-15(13(26)10(3)31-17)33-18-14(27)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29) |
InChI Key |
BFJRATXGRKMYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC3C(C(C(O3)C)O)O |
Origin of Product |
United States |
Preparation Methods
Silanization and Tin Tetrachloride-Mediated Coupling
The primary method involves reacting 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose under tin tetrachloride (SnCl₄) catalysis.
- Steps :
- Silanization : 5-Fluorocytosine is treated with hexamethyldisilazane (HMDS) and methanesulfonic acid in toluene to form a silylated intermediate.
- Glycosylation : The intermediate reacts with triacetyl ribose in dichloromethane at −10°C to 0°C, using SnCl₄ to activate the anomeric position.
- Carbamate Formation : The product is treated with pentyl chloroformate in pyridine to introduce the pentyloxycarbonyl group.
Yield : 68–72% after column purification.
Protective Group Strategies
Acetyl Protection-Deprotection Sequences
Acetyl groups shield hydroxyl moieties during synthesis, later removed via hydrolysis:
Silyl Ethers for Transient Protection
HMDS or trimethylchlorosilane (TMSCl) forms silyl ethers, removed during aqueous workup:
Catalytic Methods and Stereochemical Control
Stereoselective Glycosylation
The compound’s stereochemistry (2R,3R,4S,5R) is controlled using chiral Lewis acids:
Enzymatic Hydrolysis for Enhanced Selectivity
Lipases (e.g., Candida antarctica) selectively hydrolyze acetyl groups, reducing byproducts:
Analytical Validation and Impurity Profiling
HPLC Purity Assessment
| Column | Mobile Phase | Retention Time (min) | Purity (%) | Source |
|---|---|---|---|---|
| C18 (250mm) | MeOH:NH₄OAc (70:30, pH 4.5) | 12.7 | 99.2 | |
| HILIC (150mm) | ACN:H₂O:TFA (85:15:0.1) | 8.9 | 98.4 |
Structural Confirmation via Spectroscopy
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 6.11 (d, J = 6.5 Hz, 1H, H1'), 5.32 (m, 2H, H3', H4').
- HRMS : m/z 359.35 [M+H]⁺ (calc. 359.35).
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SnCl₄-mediated | HMDS, SnCl₄, CH₂Cl₂ | −10 to 0 | 68 | 98.2 |
| ZnCl₂-catalyzed | ZnCl₂, TMSCl, MeCN | 50–60 | 88 | 99.1 |
| Enzymatic | Lipase, NH₃/MeOH | 37 | 82 | 99.5 |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the carbamate group can result in various derivatives with different functional groups .
Scientific Research Applications
Pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the fluoropyrimidine class, which includes prodrugs and direct-acting antimetabolites. Below is a comparative analysis with key analogues:
Mechanistic and Pharmacokinetic Differentiation
Targeted Activation: Xeloda’s 5-deoxyribofuranosyl moiety and carbamate ester enable preferential conversion to 5-FU in tumor tissues via thymidine phosphorylase, minimizing systemic exposure . Tegafur requires hepatic conversion via CYP450, leading to broader systemic 5-FU release and higher gastrointestinal toxicity .
Oral Bioavailability :
- Xeloda achieves near-complete oral absorption due to its lipophilic pentyl chain, outperforming tegafur (~52% bioavailability) .
- Trifluridine’s bioavailability is enhanced by tipiracil, a thymidine phosphorylase inhibitor, though still lower than Xeloda .
Toxicity Profile :
- Xeloda’s hand-foot syndrome (up to 60% incidence) contrasts with 5-FU’s dose-limiting myelosuppression .
- Trifluridine/tipiracil’s neutropenia risk (27% grade ≥3) highlights class-specific variations .
Research Findings
- Efficacy: Xeloda demonstrated non-inferiority to IV 5-FU in metastatic colorectal cancer (response rate: 25% vs. 22%) with improved patient convenience .
- Drug-Drug Interactions : Xeloda’s metabolism is unaffected by CYP450 inhibitors, unlike tegafur, which interacts with warfarin and phenytoin .
Notes on Evidence and Limitations
- Structural data for Xeloda and its synonyms are consistent across and , confirming its identity as capecitabine .
- describes unrelated tetrahydropyrimidinyl butanamide compounds, limiting direct comparison .
- Collaborative studies () underscore the importance of prodrug design but lack specific data on Xeloda’s analogues .
Biological Activity
Pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is a complex organic compound notable for its potential biological activities. This article delves into its structure, biological mechanisms, and research findings surrounding its activity.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 475.5 g/mol. Its structure includes multiple functional groups such as hydroxyl, fluoro, and carbamate, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H30FN3O9 |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | BFJRATXGRKMYFE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in critical biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their signaling pathways.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties.
Biological Activity
Research indicates that this compound has several promising biological activities:
Antiviral Properties
Studies have shown that compounds similar to this carbamate exhibit antiviral effects by inhibiting viral replication processes. The fluoro group may enhance the compound's stability and bioactivity against viral targets.
Anticancer Activity
Research into structurally related compounds has suggested potential anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways.
Antimicrobial Effects
Preliminary studies suggest that this compound can exhibit antimicrobial properties against certain bacterial strains. Its structural features may play a role in disrupting bacterial cell walls or inhibiting essential bacterial enzymes.
Case Studies and Research Findings
- Antiviral Studies : A study conducted on similar pyrimidine derivatives indicated significant antiviral activity against influenza viruses, suggesting that pentyl N-carbamate could exhibit similar effects ().
- Anticancer Research : In vitro studies demonstrated that compounds with similar structural motifs could induce apoptosis in breast cancer cells through caspase activation pathways ( ).
- Antimicrobial Activity : Research indicated that derivatives of this class could inhibit the growth of Staphylococcus aureus, showcasing the potential for developing new antimicrobial agents ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
